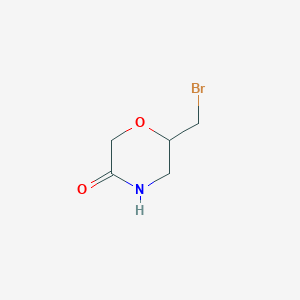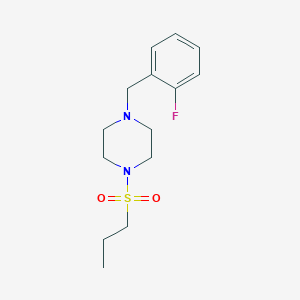
3-Amino-2,2-dimethylbutanenitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethylbutanenitrile hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂ and a molecular weight of 148.63 g/mol . It is a derivative of butanenitrile, characterized by the presence of an amino group and two methyl groups attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutanenitrile hydrochloride typically involves the reaction of 3-amino-2,2-dimethylbutanenitrile with hydrochloric acid. The process begins with the preparation of 3-amino-2,2-dimethylbutanenitrile, which can be synthesized by reacting 3-methyl-2-butanone with sodium cyanide and ammonium chloride in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride . The resulting nitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 3-Amino-2,2-dimethylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 3-Amino-2,2-dimethylbutylamine.
Oxidation: Corresponding oximes or amides.
科学的研究の応用
3-Amino-2,2-dimethylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s molecular targets and pathways involved vary based on its use in different research fields. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity to achieve a therapeutic effect.
類似化合物との比較
2-Amino-2,3-dimethylbutanenitrile: Similar structure but with a different substitution pattern.
3-Amino-2,2-dimethylbutylamine: A reduced form of the nitrile compound.
3-Amino-2,2-dimethylbutanoic acid: An oxidized form of the nitrile compound.
Uniqueness: 3-Amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
特性
分子式 |
C6H13ClN2 |
|---|---|
分子量 |
148.63 g/mol |
IUPAC名 |
3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H |
InChIキー |
IOVKPRFAKZWQMU-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)
![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)
![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
